molecular formula C7H6Br2N2O2 B1608822 3,5-Dibromosalicylhydrazide CAS No. 46155-70-8

3,5-Dibromosalicylhydrazide

Cat. No.: B1608822
CAS No.: 46155-70-8
M. Wt: 309.94 g/mol
InChI Key: OYKIUUFGGBFAKC-UHFFFAOYSA-N
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Description

3,5-Dibromosalicylhydrazide is an organic compound with the molecular formula C7H6Br2N2O. It is a derivative of salicylhydrazide, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromosalicylhydrazide can be synthesized through the reaction of 3,5-dibromosalicylaldehyde with hydrazine hydrate. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

3,5-Dibromosalicylaldehyde+Hydrazine HydrateThis compound\text{3,5-Dibromosalicylaldehyde} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 3,5-Dibromosalicylaldehyde+Hydrazine Hydrate→this compound

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromosalicylhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while substitution reactions can produce various substituted salicylhydrazides.

Scientific Research Applications

3,5-Dibromosalicylhydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential enzyme inhibition properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromosalicylhydrazide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromosalicylaldehyde: A precursor in the synthesis of 3,5-Dibromosalicylhydrazide.

    Salicylhydrazide: The parent compound without bromine substitutions.

    3,5-Dichlorosalicylhydrazide: A similar compound with chlorine atoms instead of bromine.

Uniqueness

This compound is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, affecting its interactions with biological targets and other molecules.

Properties

IUPAC Name

3,5-dibromo-2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKIUUFGGBFAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196743
Record name 3,5-Dibromosalicylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46155-70-8
Record name 3,5-Dibromo-2-hydroxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46155-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromosalicylhydrazide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromosalicylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dibromosalicylhydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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